S-(2-Chloro-6-fluorobenzyl)-L-Cysteine
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Overview
Description
S-(2-Chloro-6-fluorobenzyl)-L-Cysteine: is a chemical compound that features a benzyl group substituted with chlorine and fluorine atoms, attached to the sulfur atom of L-cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with L-cysteine. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under basic conditions using a base like sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: S-(2-Chloro-6-fluorobenzyl)-L-Cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the benzyl group.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-(2-Chloro-6-fluorobenzyl)-L-Cysteine is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of halogenated benzyl groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and the role of cysteine residues in proteins .
Medicine: Its unique structure can be exploited to design novel therapeutic agents with improved efficacy and selectivity .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various industrial processes .
Mechanism of Action
The mechanism of action of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can interact with hydrophobic pockets in proteins, while the cysteine moiety can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
- 2-Chloro-6-fluorobenzyl chloride
- 2-Chloro-6-fluorobenzyl alcohol
- 2-Chloro-6-fluorobenzylamine
- 2-Chloro-6-fluorobenzyl bromide
Comparison: S-(2-Chloro-6-fluorobenzyl)-L-Cysteine is unique due to the presence of both the halogenated benzyl group and the cysteine moiety. This combination imparts distinct chemical and biological properties that are not observed in the similar compounds listed above. For example, the cysteine moiety allows for interactions with thiol groups in proteins, which is not possible with the other compounds .
Properties
IUPAC Name |
(2R)-2-amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2S/c11-7-2-1-3-8(12)6(7)4-16-5-9(13)10(14)15/h1-3,9H,4-5,13H2,(H,14,15)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPXMVYJOKWKMN-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCC(C(=O)O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CSC[C@@H](C(=O)O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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